2-[2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-[2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Moiety: This step involves the coupling of the piperidine ring with a 6-methylpyridine derivative.
Formation of the Isoindole Ring: This is typically achieved through a cyclization reaction involving an appropriate dione precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions to introduce different substituents on the aromatic rings or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-[2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of piperidine and isoindole, such as:
- 2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine
- 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO)
Uniqueness
What sets 2-[2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione apart is its combination of functional groups, which allows for a wide range of chemical modifications and potential applications. Its unique structure also enables it to interact with specific molecular targets in ways that similar compounds may not.
Properties
IUPAC Name |
2-[2-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-15-6-4-10-19(23-15)29-14-16-7-5-11-24(12-16)20(26)13-25-21(27)17-8-2-3-9-18(17)22(25)28/h2-4,6,8-10,16H,5,7,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQOLBGWWMKKFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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